molecular formula C11H14ClNO3 B8339710 4-(4-Chloro-2-hydroxybutoxy)benzamide

4-(4-Chloro-2-hydroxybutoxy)benzamide

Cat. No.: B8339710
M. Wt: 243.68 g/mol
InChI Key: DLKUYWYJQFIDMA-UHFFFAOYSA-N
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Description

These compounds share core benzamide scaffolds with variations in substituents, such as halogenation (e.g., chlorine), hydroxy/alkoxy groups, and heterocyclic appendages. For instance, compounds like N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) and 5-chloro-2-hydroxybenzamide derivatives are highlighted in the literature, emphasizing the role of chloro and hydroxy groups in modulating biological activity . The absence of direct data on the target compound underscores the need for further research, but insights from analogous structures can inform comparative analysis.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

4-(4-chloro-2-hydroxybutoxy)benzamide

InChI

InChI=1S/C11H14ClNO3/c12-6-5-9(14)7-16-10-3-1-8(2-4-10)11(13)15/h1-4,9,14H,5-7H2,(H2,13,15)

InChI Key

DLKUYWYJQFIDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OCC(CCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key structural differences among benzamide derivatives include:

  • Substituent position : Chloro and hydroxy groups at positions 2, 4, or 5 on the aromatic ring.
  • Side-chain modifications : Alkoxy (e.g., methoxy, benzyloxy) or heterocyclic (e.g., oxadiazole, thiazole) moieties.
  • Backbone elongation : Addition of hydroxybutoxy or sulfamoyl groups.

For example:

  • N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) features a chloro-methylphenyl group and a para-hydroxybenzamide backbone .
  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) incorporates a sulfamoyl linker and an oxadiazole heterocycle, enhancing antifungal activity .
Physicochemical and Spectroscopic Data
  • N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide: Molecular formula C₁₄H₁₂ClNO₂, molar mass 261.7 g/mol .
  • LMM5 : Molecular ion peak at m/z 535.2 (M+H⁺), confirmed by HRMS and NMR .

Key Research Findings and Implications

  • Substituent Effects : Chloro and hydroxy groups enhance bioactivity by improving target binding (e.g., MRSA inhibition ).
  • Heterocyclic Integration : Oxadiazole and thiazole rings improve metabolic stability and potency against fungal pathogens .
  • Synthetic Advancements : Ultrasound methods reduce synthesis time by ~75% while increasing yields .

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name / ID Key Substituents Biological Target Activity/IC₅₀
LMM5 Sulfamoyl, oxadiazole, methoxy Thioredoxin reductase Antifungal (µM range)
Compound 1 () CF₃, chloro-hydroxybenzamide MRSA Potent inhibition
N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide Chloro-methylphenyl, hydroxy N/A Structural reference

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